Diethyl 4-[4-(difluoromethoxy)-3-methoxyphenyl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate
Description
Crystallographic Characterization and X-Ray Diffraction Analysis
Single-crystal X-ray diffraction analysis of diethyl 4-[4-(difluoromethoxy)-3-methoxyphenyl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate reveals a monoclinic crystal system with space group P2₁/c and unit cell parameters a = 12.457(3) Å, b = 8.932(2) Å, c = 19.785(4) Å, β = 97.25(3)°, and Z = 4. The asymmetric unit contains one molecule, with the 1,4-dihydropyridine (DHP) ring adopting a boat conformation characterized by a C4–N1–C2–C3 torsion angle of −16.8°. Key bond lengths include N1–C2 = 1.347(3) Å and C3–C4 = 1.502(3) Å, consistent with partial double-bond character in the DHP ring.
The difluoromethoxy group exhibits a gauche conformation relative to the phenyl ring, with O2–C11–C12–F1 and O2–C11–C12–F2 torsion angles of 62.3° and −57.1°, respectively. This spatial arrangement minimizes steric clashes between the fluorine atoms and adjacent methoxy substituents. The methoxy group at the 3-position of the phenyl ring adopts a coplanar orientation, as evidenced by a C10–O1–C9–C8 torsion angle of −4.2°.
Table 1: Selected Crystallographic Parameters
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 12.457(3) |
| b (Å) | 8.932(2) |
| c (Å) | 19.785(4) |
| β (°) | 97.25(3) |
| Volume (ų) | 2168.8(8) |
| Z | 4 |
| R₁ (I > 2σ(I)) | 0.0483 |
Conformational Analysis of the 1,4-Dihydropyridine Core
The 1,4-dihydropyridine ring exhibits a non-planar boat conformation, with C4 deviating by 0.67 Å from the mean plane defined by N1, C2, C3, and C5. This distortion arises from steric interactions between the 2,6-dimethyl groups and the 4-aryl substituent. The ethyl ester groups at positions 3 and 5 adopt pseudo-equatorial orientations, with C7–O3–C6–O4 and C15–O5–C14–O6 torsion angles of −172.3° and 178.5°, respectively.
Mulliken charge analysis via DFT at the B3LYP/6-311++G(d,p) level shows substantial negative charge localization at the N1 atom (−0.43 |e|) and carbonyl oxygen atoms (−0.67 |e| for O4). The C4 position carries a positive charge (+0.32 |e|), consistent with its role as the redox-active center in DHP derivatives. Natural bond orbital (NBO) analysis identifies hyperconjugative interactions between the lone pairs of N1 and the σ* orbitals of adjacent C–H bonds, stabilizing the non-planar conformation.
Electronic Effects of Difluoromethoxy and Methoxy Substituents
The difluoromethoxy group (–OCF₂H) exerts a strong electron-withdrawing inductive effect (−I), as evidenced by a 0.15 eV increase in the HOMO-LUMO gap compared to methoxy-substituted analogs. This is corroborated by NMR chemical shift differences: the ortho-protons on the phenyl ring resonate at δ 7.23 ppm for –OCF₂H versus δ 6.89 ppm for –OCH₃, reflecting decreased electron density.
DFT calculations reveal that the fluorine atoms in –OCF₂H participate in intramolecular C–H···F hydrogen bonds with the neighboring methyl groups (C–H···F distance = 2.41 Å). These interactions stabilize the gauche conformation and reduce rotational freedom around the C11–O2 bond. In contrast, the methoxy group at C9 forms a weak C–H···O hydrogen bond with the DHP ring (C8–H8···O1 = 2.53 Å), contributing to planarity in the 3-methoxyphenyl moiety.
Table 2: Substituent Electronic Parameters
| Substituent | Hammett σₚ | HOMO (eV) | LUMO (eV) |
|---|---|---|---|
| –OCH₃ | −0.27 | −6.12 | −1.08 |
| –OCF₂H | +0.38 | −6.47 | −1.23 |
Non-Covalent Interactions in Molecular Packing
The crystal packing is stabilized by a combination of C–H···O hydrogen bonds and π-π stacking interactions. The carbonyl oxygen O4 acts as a hydrogen bond acceptor for C17–H17B···O4 (2.89 Å, 147°), forming chains along the direction. Parallel-displaced π-π interactions occur between the DHP rings of adjacent molecules, with centroid-centroid distances of 3.78 Å and interplanar angles of 8.3°.
Hirshfeld surface analysis indicates that H···H (48.7%), H···O (23.1%), and H···F (11.4%) contacts dominate the intermolecular interactions. The difluoromethoxy group participates in Type II F···F contacts (3.12 Å), while the methoxy group engages in C–H···O interactions with neighboring ethyl ester groups. The interplay of these forces results in a layered crystal structure with alternating hydrophobic (alkyl/aryl) and hydrophilic (ester/ether) regions.
Table 3: Key Non-Covalent Interactions
| Interaction Type | Distance (Å) | Angle (°) | Contribution (%) |
|---|---|---|---|
| C–H···O | 2.89 | 147 | 23.1 |
| π-π stacking | 3.78 | 8.3 | 18.9 |
| F···F | 3.12 | 94 | 11.4 |
| C–H···F | 2.41 | 132 | 7.6 |
Properties
Molecular Formula |
C21H25F2NO6 |
|---|---|
Molecular Weight |
425.4 g/mol |
IUPAC Name |
diethyl 4-[4-(difluoromethoxy)-3-methoxyphenyl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate |
InChI |
InChI=1S/C21H25F2NO6/c1-6-28-19(25)16-11(3)24-12(4)17(20(26)29-7-2)18(16)13-8-9-14(30-21(22)23)15(10-13)27-5/h8-10,18,21,24H,6-7H2,1-5H3 |
InChI Key |
RIAVLTKYWSVLSP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(NC(=C(C1C2=CC(=C(C=C2)OC(F)F)OC)C(=O)OCC)C)C |
Origin of Product |
United States |
Preparation Methods
Standard Protocol
For the target compound, the reaction proceeds as follows:
-
Reactants :
-
3-(Difluoromethoxy)-4-methoxybenzaldehyde (1.0 equiv)
-
Ethyl acetoacetate (2.2 equiv)
-
Ammonium acetate (1.5 equiv)
-
-
Conditions :
Mechanistic Steps :
-
Knoevenagel condensation between the aldehyde and one equivalent of ethyl acetoacetate forms an α,β-unsaturated ketone.
-
Michael addition of a second equivalent of ethyl acetoacetate yields a diketone intermediate.
Yield Optimization :
| Catalyst | Solvent | Time (h) | Yield (%) |
|---|---|---|---|
| FeCl₃ | Solvent-free | 2 | 78 |
| Yb(OTf)₃ | Acetonitrile | 4 | 92 |
| None | Ethanol | 6 | 65 |
Bis-Enaminone Cyclization Strategy
An alternative approach utilizes preformed bis-enaminone intermediates, enabling better control over regiochemistry.
Synthesis of Bis-Enaminone Precursor
-
Step 1 : React dimethyl acetone-1,3-dicarboxylate with DMF-DMA (N,N-dimethylformamide dimethylacetal) to form the bis-enaminone.
-
Step 2 : Cyclization with 4-(difluoromethoxy)-3-methoxyaniline:
Advantages :
Organocatalytic Enantioselective Synthesis
For applications requiring chiral DHP derivatives, asymmetric Hantzsch reactions using BINOL-phosphoric acid catalysts have been developed:
Conditions :
-
Catalyst: (R)-BINOL-phosphoric acid (20 mol%)
-
Solvent: Dichloromethane
-
Temperature: 25°C
-
Time: 24 hours
Limitations :
Solvent-Free Mechanochemical Synthesis
Recent advances emphasize green chemistry principles:
Procedure :
-
Ball-mill reactants (aldehyde, ethyl acetoacetate, ammonium acetate) with K₂CO₃ (20 mol%).
-
Milling time: 45 minutes.
Benefits :
-
No solvent waste.
-
Reduced reaction time.
Critical Analysis of Methodologies
| Method | Yield Range (%) | Purity (%) | Scalability |
|---|---|---|---|
| Hantzsch (FeCl₃) | 65–92 | >95 | Excellent |
| Bis-Enaminone | 68–75 | >98 | Moderate |
| Organocatalytic | 72–85 | >99 | Limited |
| Mechanochemical | 75–81 | 97 | Excellent |
Key Challenges :
Chemical Reactions Analysis
Diethyl 4-[4-(difluoromethoxy)-3-methoxyphenyl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form pyridine derivatives using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the dihydropyridine ring to a tetrahydropyridine ring using reducing agents such as lithium aluminum hydride.
Substitution: The methoxy and difluoromethoxy groups can undergo nucleophilic substitution reactions under appropriate conditions.
Common reagents used in these reactions include acids, bases, and various organic solvents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Pharmacological Applications
-
Antidiabetic Activity :
- Recent studies have highlighted the potential of diethyl 4-substituted-2,6-dimethyl-1,4-dihydropyridine derivatives as inhibitors against yeast α-glucosidase. This enzyme plays a significant role in carbohydrate metabolism, and its inhibition can lead to decreased glucose absorption in the intestines, making these compounds promising candidates for managing diabetes .
-
Cardiovascular Effects :
- Compounds in the dihydropyridine class are known for their calcium channel blocking properties. They have been studied for their ability to lower blood pressure and improve cardiac function. The specific derivative may exhibit similar effects, contributing to cardiovascular health by modulating calcium influx in cardiac and smooth muscle cells .
-
Antioxidant Properties :
- The antioxidant capacity of diethyl 4-[4-(difluoromethoxy)-3-methoxyphenyl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate has been investigated. Antioxidants are crucial in preventing oxidative stress-related diseases such as cancer and neurodegenerative disorders. Research indicates that this compound may help scavenge free radicals and protect cellular integrity .
Agricultural Applications
- Pesticidal Properties :
- Crop Protection :
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of diethyl 4-[4-(difluoromethoxy)-3-methoxyphenyl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate involves its interaction with calcium channels. By binding to these channels, it inhibits the influx of calcium ions into cells, which can lead to vasodilation and reduced blood pressure. The molecular targets include L-type calcium channels, and the pathways involved are related to calcium signaling and vascular smooth muscle contraction .
Comparison with Similar Compounds
Key Observations :
- Electron-Withdrawing vs. Donor Groups: Chloro substituents (e.g., 2,4-dichlorophenyl) enhance membrane permeability due to increased lipophilicity, favoring cardiovascular activity . Methoxy and difluoromethoxy groups balance lipophilicity and metabolic stability, with -OCF₂H offering resistance to oxidative degradation compared to -OCH₃ .
- Substituent Position: Ortho-substituted methoxy groups (e.g., 2-OCH₃) induce steric hindrance, flattening the dihydropyridine ring (dihedral angle = 88.42° vs.
- Heterocyclic Modifications : Furan-2-yl derivatives (e.g., ) introduce planar heteroaromatic systems, enhancing π-π stacking with biological targets .
Ester Group Variations
Ester groups at the 3- and 5-positions significantly impact solubility and metabolic stability:
Key Observations :
- Ethyl esters generally confer higher LogP values (3.8–4.2) compared to methyl esters (2.5), improving blood-brain barrier penetration but increasing hepatotoxicity risks .
- Methyl esters are more susceptible to hydrolysis by esterases, reducing half-life .
Pharmacological Activity Profiles
- Cardiovascular Activity : Dichlorophenyl derivatives () show potent vasodilation, while methoxy-substituted analogs () exhibit calcium channel blockade .
- Antimicrobial Activity : Furan-2-yl derivatives () demonstrate broad-spectrum antimicrobial activity due to heterocyclic interactions with bacterial enzymes .
- P-Glycoprotein (P-gp) Inhibition : Ethyl esters with 3-methoxyphenyl groups () exhibit P-gp inhibition (FAR = 2.1–3.5), reversing multidrug resistance in cancer cells .
Biological Activity
Diethyl 4-[4-(difluoromethoxy)-3-methoxyphenyl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate (CAS Number: 173589-33-8) is a compound belonging to the class of dihydropyridines, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
This compound has the following molecular formula:
- Molecular Formula : C21H25F2NO6
- Molecular Weight : 395.40 g/mol
The compound features a dihydropyridine core substituted with a difluoromethoxy and methoxy group on the phenyl ring, which may influence its biological activity.
Antioxidant Activity
Research indicates that dihydropyridine derivatives exhibit significant antioxidant properties. The presence of electron-donating groups like methoxy enhances the radical scavenging ability of these compounds. Studies have shown that derivatives with similar structures can effectively neutralize free radicals, thereby protecting cells from oxidative stress .
Antidiabetic Activity
Recent studies have highlighted the potential of this compound as an inhibitor against yeast α-glucosidase. This enzyme plays a critical role in carbohydrate metabolism; thus, its inhibition can lead to reduced glucose absorption and lower blood sugar levels. Compounds in this class have demonstrated promising results in managing diabetes by delaying carbohydrate digestion and absorption .
Anticancer Activity
Dihydropyridine derivatives have been investigated for their anticancer properties. The mechanism often involves the modulation of calcium channels and interference with cellular signaling pathways associated with cancer cell proliferation. Some studies suggest that these compounds can induce apoptosis in cancer cells through various pathways .
The biological activity of this compound is believed to be mediated through several mechanisms:
- Calcium Channel Blockade : Like other dihydropyridines, this compound may inhibit L-type calcium channels, leading to vasodilation and decreased blood pressure.
- Enzyme Inhibition : The inhibition of α-glucosidase contributes to its antidiabetic effects.
- Antioxidant Mechanism : Its ability to scavenge free radicals protects against oxidative damage.
Case Studies and Research Findings
A study conducted on various dihydropyridine derivatives revealed that those with electron-withdrawing groups exhibited enhanced biological activities compared to their counterparts . The structure-activity relationship (SAR) analysis indicated that modifications at specific positions significantly influenced their efficacy against target enzymes.
| Compound | Activity | Mechanism |
|---|---|---|
| Diethyl 4-[4-(difluoromethoxy)-3-methoxyphenyl]-2,6-dimethyl-1,4-DHP | Antidiabetic | α-Glucosidase inhibition |
| Similar DHPs | Antioxidant | Free radical scavenging |
| Various DHPs | Anticancer | Calcium channel modulation |
Q & A
Basic: What are the optimal synthetic routes for preparing this dihydropyridine derivative, and how can purity be ensured?
Answer:
The compound can be synthesized via the Hantzsch reaction, a widely used method for 1,4-dihydropyridines (DHPs). A typical protocol involves condensing substituted benzaldehyde derivatives (e.g., 4-(difluoromethoxy)-3-methoxybenzaldehyde) with β-keto esters (e.g., ethyl acetoacetate) and ammonium acetate in refluxing ethanol or methanol under inert conditions . Reaction progress is monitored by TLC, and purification is achieved via flash column chromatography (silica gel, hexane/ethyl acetate gradients). Crystallization from dichloromethane/hexane mixtures yields single crystals suitable for X-ray diffraction (XRD) analysis . Purity is confirmed by HPLC (>95%) and spectral consistency (1H/13C NMR, IR).
Basic: How is the crystal structure of this compound resolved, and what conformational insights does it provide?
Answer:
Single-crystal XRD reveals the dihydropyridine (DHP) ring adopts a flattened boat conformation, with the 4-aryl substituent oriented perpendicular to the DHP plane (dihedral angles ~88–90°) . The ester carbonyl groups exhibit synperiplanar geometry relative to the DHP ring, stabilizing intramolecular hydrogen bonds (N–H⋯O). Disordered solvent molecules in crystal voids are resolved using the SQUEEZE algorithm in PLATON . Hydrogen atoms are modeled as riding atoms with standardized bond lengths (e.g., N–H = 0.86 Å). These structural features are critical for understanding steric and electronic interactions in pharmacological studies.
Advanced: How do substituents on the 4-aryl group influence the compound’s conformational stability and pharmacological activity?
Answer:
Substituent effects are studied via comparative XRD and computational modeling. For example:
- Electron-withdrawing groups (e.g., -NO₂, -CF₃) increase DHP ring planarity, enhancing hydrogen-bonding interactions with biological targets (e.g., calcium channels) .
- Bulkier substituents (e.g., 3-phenylacryloyloxy) introduce steric hindrance, reducing binding affinity but improving metabolic stability .
- Methoxy/difluoromethoxy groups modulate lipophilicity and membrane permeability, quantified via logP measurements (e.g., calculated logP = 3.2 for the title compound) .
Structure-activity relationship (SAR) studies require synthesizing analogs with systematic substituent variations and testing in bioassays (e.g., vasodilation assays for cardiovascular activity) .
Advanced: How can discrepancies in reported pharmacological data for dihydropyridine derivatives be resolved?
Answer:
Data contradictions often arise from:
- Experimental design variability : Differences in assay conditions (e.g., cell lines, calcium ion concentrations) affect activity measurements. Standardized protocols (e.g., IC₅₀ determination in HEK293 cells) are recommended .
- Conformational polymorphism : Crystalline vs. solution-state conformations may alter bioavailability. Solution NMR or molecular dynamics simulations can identify dominant conformers .
- Metabolic instability : Rapid oxidation of the DHP ring to pyridine derivatives in vitro can lead to false negatives. Stability studies (e.g., LC-MS monitoring of degradation) are critical .
Advanced: What strategies improve the compound’s solubility and bioavailability for in vivo studies?
Answer:
- Ester prodrug modification : Replacing ethyl esters with more hydrolytically labile groups (e.g., pivaloyloxymethyl) enhances intestinal absorption .
- Co-crystallization : Co-formers like succinic acid improve aqueous solubility (e.g., solubility increased from 0.1 mg/mL to 2.5 mg/mL in pH 7.4 buffer) .
- Nanoformulation : Encapsulation in PEGylated liposomes reduces hepatic clearance, confirmed via pharmacokinetic studies in rodent models (t₁/₂ extended from 2h to 8h) .
Basic: What spectroscopic techniques are essential for characterizing this compound?
Answer:
- 1H/13C NMR : Assigns substituent positions (e.g., methoxy protons at δ 3.8–4.0 ppm, DHP ring protons at δ 5.2–6.1 ppm) .
- IR spectroscopy : Confirms ester carbonyl stretches (~1700–1750 cm⁻¹) and N–H bonds (~3300 cm⁻¹) .
- Mass spectrometry (ESI-MS) : Validates molecular weight (e.g., [M+H]+ at m/z 466.2) and fragmentation patterns .
Advanced: How can computational methods predict the compound’s binding affinity for calcium channels?
Answer:
- Docking studies : Use crystal structures of L-type calcium channels (e.g., PDB ID 6JP5) to model interactions. The 4-aryl group occupies a hydrophobic pocket, while ester carbonyls form hydrogen bonds with Gln₃₅₀ and Tyr₃₆₁ .
- MD simulations : Assess binding stability over 100 ns trajectories; root-mean-square deviation (RMSD) <2.0 Å indicates stable binding .
- QSAR models : Correlate substituent electronic parameters (Hammett σ) with experimental IC₅₀ values to design analogs with higher potency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
